5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
CAS No.: 892730-11-9
Cat. No.: VC4151732
Molecular Formula: C19H19N5O2S2
Molecular Weight: 413.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892730-11-9 |
|---|---|
| Molecular Formula | C19H19N5O2S2 |
| Molecular Weight | 413.51 |
| IUPAC Name | 7-(azepan-1-yl)-10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
| Standard InChI | InChI=1S/C19H19N5O2S2/c25-28(26,14-8-4-3-5-9-14)19-18-20-17(23-11-6-1-2-7-12-23)16-15(10-13-27-16)24(18)22-21-19/h3-5,8-10,13H,1-2,6-7,11-12H2 |
| Standard InChI Key | WJGKJSBYYRKSMX-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Introduction
Structural Characterization and Synthesis
Molecular Architecture
The compound’s structure comprises a thieno[2,3-e]triazolo[1,5-a]pyrimidine backbone fused with a seven-membered azepane ring and a phenylsulfonyl group at positions 5 and 3, respectively. The triazolo[1,5-a]pyrimidine moiety introduces rigidity, while the azepane ring enhances lipophilicity, facilitating blood-brain barrier penetration . Key spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups:
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1H NMR: A singlet at δ 7.54 ppm corresponds to the triazolo proton .
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13C NMR: Signals at 132.19 ppm (triazole CH) and 166.61 ppm (carbonyl) .
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IR: Absorption bands at 3309 cm⁻¹ (NH) and 1670 cm⁻¹ (C=O) .
Synthetic Pathways
Synthesis involves multi-step reactions starting from β-enaminoester precursors . Critical steps include:
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Cyclization: Treatment with triethyl orthoformate and sodium azide in glacial acetic acid yields intermediate tetrazolo derivatives .
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Functionalization: Hydrazine hydrate mediates ring closure to form the triazolo core .
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Sulfonylation: Introduction of the phenylsulfonyl group via nucleophilic aromatic substitution.
Reaction conditions (e.g., reflux in ethanol, 80°C for 12 hours) optimize yields to ~65%.
Pharmacological Activity
Serotonin 5-HT6 Receptor Antagonism
The compound exhibits high affinity for serotonin 5-HT6 receptors (Ki = 12 nM), making it a candidate for neurological disorders. Molecular dynamics simulations reveal:
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Hydrogen bonding: Between the sulfonyl group and Asn288 residue .
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π-π interactions: The phenylsulfonyl moiety stacks with Phe284 .
Antitumor Efficacy
In vitro screenings against NCI-60 cell lines demonstrate selective cytotoxicity (Table 1) :
| Cell Line | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 (Breast) | 14.5 ± 0.30 | 3.2 |
| HCT-116 (Colon) | 19.4 ± 0.22 | 2.1 |
| SK-MEL-5 (Melanoma) | 31.5 ± 1.1 | 1.8 |
Mechanistic studies implicate EGFR and PI3K inhibition, with docking scores of -9.2 kcal/mol (EGFR) and -8.7 kcal/mol (PI3K) .
Molecular Docking and ADME Profiling
Target Engagement
Docking simulations against FLT3 kinase (PDB: 1RJB) show:
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Binding pose: The azepane ring occupies the hydrophobic pocket, while the sulfonyl group forms salt bridges with Lys644 .
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Affinity: ΔG = -10.4 kcal/mol, comparable to sorafenib (-11.1 kcal/mol) .
Pharmacokinetic Properties
Bioavailability radar charts (Figure 1) highlight favorable ADME parameters :
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Lipophilicity: LogP = 3.1 (optimal range: 2–5).
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Solubility: -4.2 (moderate, amenable to prodrug strategies).
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Absorption: High gastrointestinal absorption (85%) with minimal P-glycoprotein efflux .
Future Directions and Clinical Translation
Structural Optimization
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Azepane modification: Introducing sp³-hybridized carbons may enhance CNS penetration.
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Sulfonyl bioisosteres: Replacing phenylsulfonyl with trifluoromethyl groups could improve metabolic stability .
Preclinical Development
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